molecular formula C8H10N4O5 B14696527 ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate CAS No. 30768-55-9

ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate

Cat. No.: B14696527
CAS No.: 30768-55-9
M. Wt: 242.19 g/mol
InChI Key: DRVHJDHQHYGFMN-UHFFFAOYSA-N
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Description

Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and oxo groups, as well as an ethyl carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by the oxidation of the amino group at the 6-position to form the oxo group. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to form the ethyl carbamate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-3-yl)carbamate: Similar structure but with the nitro group at the 3-position.

    Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-4-yl)carbamate: Similar structure but with the nitro group at the 4-position.

    Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-5-yl)carbamate: Similar structure but with the nitro group at the 5-position.

Uniqueness

Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the amino, nitro, and oxo groups on the pyridine ring, along with the ethyl carbamate moiety, makes this compound particularly versatile for various applications in research and industry.

Properties

CAS No.

30768-55-9

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate

InChI

InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(9)6(12(15)16)7(13)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14)

InChI Key

DRVHJDHQHYGFMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])N

Origin of Product

United States

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